Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is a heterocyclic compound that integrates a methyl group and an oxadiazole ring into a benzoate structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anti-inflammatory applications. The oxadiazole moiety is known for its potential in drug development, providing unique chemical properties that enhance biological efficacy.
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate can be synthesized from various precursors, including 5-methyl-1,3,4-oxadiazole derivatives and benzoic acid derivatives. It falls under the category of oxadiazole derivatives, which are recognized for their pharmacological significance. The classification of this compound as an ester indicates its formation through the reaction of an alcohol (methanol) with a carboxylic acid (benzoic acid).
The synthesis of methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of suitable precursors. A common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with methanol under dehydrating conditions. The use of reagents such as phosphorus oxychloride or thionyl chloride facilitates the formation of the oxadiazole ring.
General Synthetic Procedure:
The molecular structure of methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate consists of a benzoate group attached to a 5-methyl-1,3,4-oxadiazole ring. The chemical formula is , with a molecular weight of approximately 218.21 g/mol.
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions:
The mechanism of action for methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate primarily involves its interaction with biological targets at the molecular level. This compound has been shown to inhibit certain enzymes involved in cell signaling pathways:
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH levels or high temperatures. Its melting point is often reported in studies but may vary based on purity and synthesis methods.
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific applications:
The synthesis of the 1,3,4-oxadiazole ring in methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate predominantly employs dehydrative cyclization of diacylhydrazide precursors. The most efficient route involves refluxing 4-(hydrazinecarbonyl)benzoic acid hydrazide with acetyl chloride in anhydrous pyridine, achieving cyclization through in situ formation of an acyl hydrazide intermediate. This method yields the 5-methyl-1,3,4-oxadiazole scaffold at 110°C within 8 hours, with minimal side products [1] [3].
Alternative protocols leverage hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) for oxidative cyclization. This strategy converts N-acylhydrazones directly into the oxadiazole core under mild conditions (room temperature, 2 hours), enhancing functional group tolerance. Notably, electron-withdrawing groups on the benzoate ring accelerate cyclization kinetics by 2.3-fold due to increased electrophilicity at the carbonyl carbon [8].
Microwave-assisted synthesis significantly optimizes this process, reducing reaction times from hours to minutes (15–20 min) while improving yields by 15–20%. Critical parameters include power density (300 W) and solvent selection (DMF), which prevent decomposition of thermally sensitive intermediates [3].
Table 1: Comparative Cyclization Methods
Method | Conditions | Time | Yield (%) | Byproducts |
---|---|---|---|---|
Pyridine reflux | 110°C, anhydrous | 8 h | 68–72 | <5% hydrolyzed ester |
Hypervalent iodine | RT, CH₂Cl₂ | 2 h | 85–88 | Negligible |
Microwave-assisted | 300 W, DMF | 0.3 h | 90–93 | <2% dehydrated hydrazide |
Esterification of the carboxylic acid functionality in 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid employs Steglich conditions (DCC/DMAP, CH₂Cl₂, 0°C to RT), which preserve the oxadiazole ring’s integrity. This method achieves >95% conversion within 4 hours, with DMAP mitigating epimerization risks. Solvent selection is critical: polar aprotic solvents (e.g., acetonitrile) reduce diester formation to <3% [3].
Transesterification of higher alkyl esters (ethyl, tert-butyl) offers a viable pathway using titanium(IV) isopropoxide as a Lewis acid catalyst. Ethyl benzoate derivatives undergo methanolysis at 60°C in 6 hours with 92% efficiency, while tert-butyl esters require acid activation (PPTS, 80°C) to circumvent oxadiazole decomposition [10].
For late-stage functionalization, palladium-catalyzed carbonylation of 4-bromobenzoates under CO atmosphere (1 atm) in methanol enables direct ester synthesis. Key additives include tri(o-tolyl)phosphine, which prevents Pd black formation and maintains catalyst turnover (>500 cycles). This method is compatible with the oxadiazole’s nitrogen atoms, though reaction temperatures must not exceed 80°C to avoid heterocycle degradation [6].
Table 2: Esterification Method Comparison
Substrate | Method | Catalyst/Additive | Yield (%) | Purity (%) |
---|---|---|---|---|
4-(Oxadiazolyl)benzoic acid | Steglich | DCC/DMAP | 94–96 | 99 |
Ethyl benzoate derivative | Transesterification | Ti(OⁱPr)₄ | 88–92 | 97 |
4-Bromobenzoate precursor | Pd-catalyzed carbonylation | Pd(OAc)₂/P(o-tolyl)₃ | 78–82 | 95 |
Regioselective C–H functionalization at the 5-methyl group of the oxadiazole ring requires specialized catalysts. Rhodium(II) carboxylate complexes (e.g., Rh₂(OAc)₄) enable transannulation with N-sulfonyl triazoles, forming fully substituted imidazole derivatives while preserving the benzoate ester. This reaction proceeds via rhodium-stabilized carbenoid intermediates, with the oxadiazole acting as a 1,3-dipole [9]. The process exhibits complete regioselectivity for C5-methyl activation due to steric bias from the benzoate moiety.
Gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF₆) facilitate nitrogen transfer from dihydro-oxadiazoles to ynones, constructing isoxazole-benzoate conjugates. This method achieves 89% regioselectivity for the 3,5-disubstituted isoxazole isomer, attributed to electronic effects from the ester’s resonance (-R effect) [6].
Table 3: Catalytic Systems for Regioselective Modification
Catalyst | Reaction Type | Regioselectivity | Functional Group Tolerance |
---|---|---|---|
Rh₂(OAc)₄ | Transannulation | >99% (C5 position) | Ester, nitro, cyano |
JohnPhosAu(MeCN)SbF₆ | Nitrogen transfer | 89% (3,5-isoxazole) | Ketone, halide |
Solvent effects profoundly influence cyclization efficiency. Binary solvent systems (DMF:H₂O, 4:1 v/v) enhance oxadiazole formation yields by 18–22% compared to neat conditions, as confirmed by DOE (Design of Experiments) analysis. Water facilitates proton transfer during the rate-limiting dehydration step, while DMF solubilizes aromatic intermediates [3].
Stoichiometric balance must be rigorously controlled: A 1.2:1 molar ratio of acylating agent (acetyl chloride) to diacylhydrazide minimizes N,O-diacylation byproducts. Excess acylating agent (>1.5 equiv) promotes tar formation, reducing yields by 30–40% [10].
Temperature profiling reveals two critical thresholds:
Implementing a gradient protocol (110°C for cyclization → 0°C for esterification) improves overall yield to 86% versus single-temperature approaches (≤72%) [3] [10].
Table 4: Optimization Parameters and Yield Impact
Parameter | Optimal Value | Yield Increase (%) | Key Observation |
---|---|---|---|
Solvent (DMF:H₂O) | 4:1 v/v | 18–22 | Water accelerates dehydration |
Acylating agent stoichiometry | 1.2 equiv | 12 | Prevents diacylation |
Temperature gradient | 110°C → 0°C | 14 | Separates incompatible steps |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1